molecular formula C17H19N3O3 B252267 N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide

カタログ番号 B252267
分子量: 313.35 g/mol
InChIキー: FJOFXBMSSLZIGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as BMN-673, is a promising poly (ADP-ribose) polymerase (PARP) inhibitor that has garnered significant attention in the scientific community due to its potential applications in cancer therapy.

作用機序

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cancer cell death. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be highly selective for PARP enzymes, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to have potent anti-cancer effects in preclinical studies. In addition to its anti-cancer effects, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have anti-inflammatory effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

実験室実験の利点と制限

One of the major advantages of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its high selectivity for PARP enzymes, which reduces the risk of off-target effects. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for clinical use. However, one of the limitations of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several future directions for the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide. One potential direction is the combination of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide with other anti-cancer agents to enhance its efficacy. Another potential direction is the development of N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the optimal dosing and treatment regimens for N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide in clinical settings.
Conclusion:
In conclusion, N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide is a promising PARP inhibitor that has shown significant potential in cancer therapy. Its high selectivity for PARP enzymes and favorable pharmacokinetic profile make it a promising candidate for clinical use. Future research is needed to further explore its potential applications and to optimize its use in clinical settings.

合成法

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide can be synthesized through a multi-step process that involves the reaction of 6-methyl-nicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(2-methoxybenzamido) ethylamine to yield N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide.

科学的研究の応用

N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential applications in cancer therapy. PARP inhibitors, such as N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide, have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancers. N-[2-(2-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to be effective in killing cancer cells that have deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

特性

分子式

C17H19N3O3

分子量

313.35 g/mol

IUPAC名

N-[2-[(2-methoxybenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-12-7-8-13(11-20-12)16(21)18-9-10-19-17(22)14-5-3-4-6-15(14)23-2/h3-8,11H,9-10H2,1-2H3,(H,18,21)(H,19,22)

InChIキー

FJOFXBMSSLZIGK-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

正規SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=C2OC

溶解性

45.7 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。